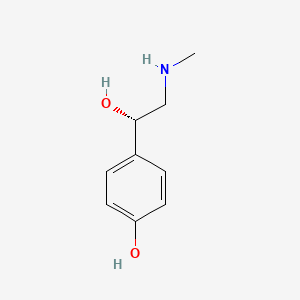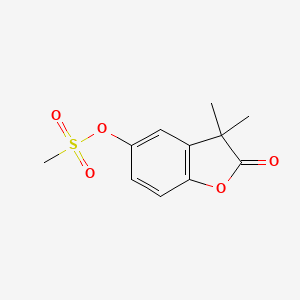
Ethofumesate-2-keto
Vue d'ensemble
Description
Ethofumesate-2-keto (EFK) is a synthetic herbicide developed by the Japanese chemical company Nippon Soda Co., Ltd. It is used to control annual and perennial grasses and broadleaf weeds in cereal crops, such as wheat, barley, and oats. It is a derivative of ethofumesate and has been used extensively in Japan since the late 1990s.
Applications De Recherche Scientifique
Étalon de référence analytique
Ethofumesate-2-keto est utilisé comme étalon de référence analytique pour la détermination de l'analyte dans les échantillons de fraises et de sol {svg_1}. Cela implique une méthode d'extraction connue sous le nom de QuEChERS (rapide, facile, bon marché, efficace, robuste et sûr), suivie de la chromatographie en phase gazeuse (GC) / chromatographie en phase liquide (LC) couplée à la spectrométrie de masse en tandem (MS/MS) et de la chromatographie en phase gazeuse bidimensionnelle à temps de vol spectrométrie de masse (GC × GC-TOF-MS) {svg_2}.
Métabolite d'herbicide
This compound est un métabolite de l'herbicide, ethofumesate {svg_3}. Ethofumesate est utilisé pour lutter contre les mauvaises herbes dans les cultures de fraises et de betteraves {svg_4}. Il inhibe la croissance des méristèmes, retarde la division cellulaire et limite la formation de cuticules {svg_5}.
Contrôle du chiendent
Ethofumesate est un herbicide benzofurane qui inhibe la synthèse des lipides, la respiration et la photosynthèse chez les espèces sensibles {svg_6}. Le chiendent est très sensible aux dommages causés par l'ethofumesate, et des applications séquentielles peuvent être utilisées pour la suppression chez les espèces tolérantes, telles que la fétuque élevée (Festuca arundinacea Schreb.) ou le pâturin des prés (Poa pratensis L.) {svg_7}.
Tolérance du pâturin de la Floride
Le pâturin de la Floride a une excellente tolérance à l'ethofumesate et peut être traité avec un maximum de 3,36 kg d'ingrédient actif ha-1 {svg_8}. Des applications séquentielles d'ethofumesate seul ou en mélange-cuve avec de l'atrazine ont fourni une bonne (80 à 89 %) et une excellente (95 %) maîtrise du chiendent dans le pâturin de la Floride. Augustinegrass {svg_9}.
Tolérance du paspalum du littoral
Bien que le paspalum du littoral soit homologué pour une utilisation, les applications sont limitées à £0,56 kg ha-1 en raison d'une plus grande sensibilité aux dommages que le pâturin de la Floride. Augustinegrass {svg_10}. Ethofumesate est le seul herbicide actuellement homologué pour la maîtrise sélective du chiendent dans ces graminées de gazon {svg_11}.
Outil de recherche
This compound est utilisé dans la recherche pour évaluer l'efficacité, l'absorption et le métabolisme de l'ethofumesate dans le chiendent, le paspalum du littoral et le pâturin de la Floride. Augustinegrass {svg_12}.
Mécanisme D'action
Target of Action
Ethofumesate-2-keto, a metabolite of the herbicide ethofumesate , primarily targets the growth of meristems . Meristems are regions in plants where rapid cell division and growth occur. By inhibiting the growth of these regions, this compound effectively controls the proliferation of unwanted plants, such as weeds in strawberry and beet crops .
Mode of Action
The compound interacts with its targets by retarding cellular division . This means it slows down the process by which cells divide to form new cells, a crucial process for the growth and development of plants. Additionally, this compound limits the formation of cuticles , which are protective, waxy layers found on the surface of plants. By limiting cuticle formation, the compound can further inhibit plant growth.
Result of Action
The primary result of this compound’s action is the effective control of weed growth in crops like strawberries and beets . By inhibiting meristem growth, retarding cell division, and limiting cuticle formation, the compound prevents unwanted plants from proliferating. This leads to healthier, more productive crops.
Action Environment
Analyse Biochimique
Biochemical Properties
Ethofumesate-2-keto is known to inhibit the growth of meristems, retard cellular division, and limit the formation of cuticles . It interacts with various enzymes and proteins, including those involved in cell division and growth. The compound’s interaction with these biomolecules results in the inhibition of cellular processes essential for weed growth, making it an effective herbicide .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of meristems and retards cellular division, which are crucial for the development of plants . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, leading to the inhibition of weed growth . The impact on these cellular processes makes this compound a potent herbicide.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression . The compound binds to enzymes involved in cell division and growth, inhibiting their activity and preventing the normal development of plants . This inhibition results in the retardation of cellular processes essential for weed growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound can lead to persistent inhibition of cellular processes, affecting plant growth and development.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits weed growth without causing significant adverse effects . At high doses, this compound can cause toxic effects, including damage to cellular structures and disruption of metabolic processes . These dosage-dependent effects highlight the importance of using appropriate concentrations of the compound for effective weed control.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity . The compound’s metabolism leads to the production of metabolites that contribute to its herbicidal effects . These metabolic pathways are crucial for the compound’s efficacy in inhibiting weed growth.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its herbicidal effects . The efficient transport and distribution of this compound are essential for its activity in controlling weed growth.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function . The compound is directed to specific compartments or organelles within the cell, where it exerts its herbicidal effects . Targeting signals and post-translational modifications are involved in directing this compound to these subcellular locations, ensuring its efficacy in inhibiting weed growth.
Propriétés
IUPAC Name |
(3,3-dimethyl-2-oxo-1-benzofuran-5-yl) methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5S/c1-11(2)8-6-7(16-17(3,13)14)4-5-9(8)15-10(11)12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWYCAYNZXSHTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)OS(=O)(=O)C)OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343594 | |
| Record name | Ethofumesate-2-keto | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26244-33-7 | |
| Record name | Ethofumesate-2-keto | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

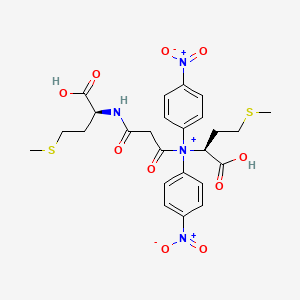


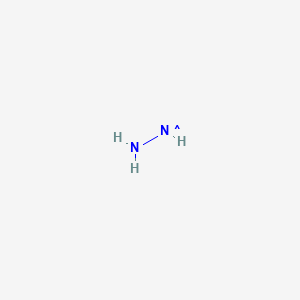
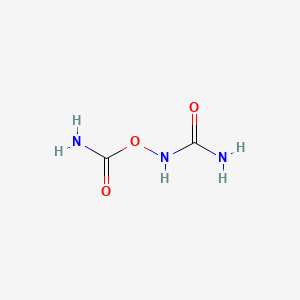

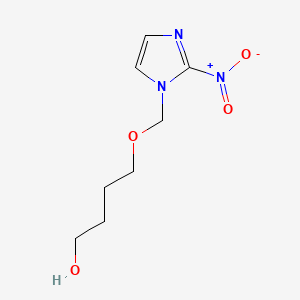
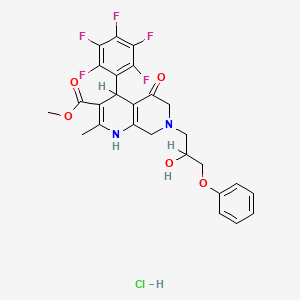
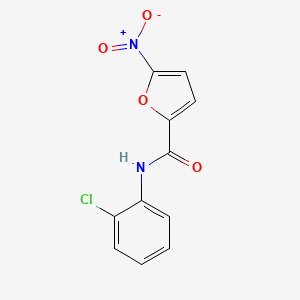
![1-[2-(3,4-Dimethoxyphenyl)-1-oxoethyl]-4-piperidinecarboxylic acid methyl ester](/img/structure/B1194060.png)
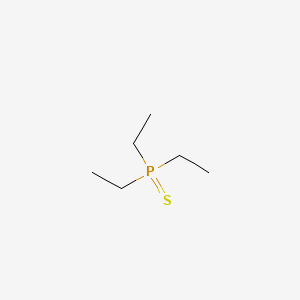

![3-[[2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-1-oxoethyl]amino]-6-methyl-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1194065.png)
